molecular formula C14H18O3 B310501 2-Methoxyphenyl cyclohexanecarboxylate

2-Methoxyphenyl cyclohexanecarboxylate

Cat. No.: B310501
M. Wt: 234.29 g/mol
InChI Key: ZIFGSQLZPHVOJR-UHFFFAOYSA-N
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Description

2-Methoxyphenyl cyclohexanecarboxylate is an ester compound comprising a cyclohexanecarboxylate moiety linked to a 2-methoxyphenyl group. This structure combines the lipophilic cyclohexane ring with the electron-donating methoxy group on the aromatic ring, influencing its physicochemical properties and reactivity. The methoxy group enhances solubility in organic solvents and may modulate metabolic stability compared to non-substituted phenyl esters.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

(2-methoxyphenyl) cyclohexanecarboxylate

InChI

InChI=1S/C14H18O3/c1-16-12-9-5-6-10-13(12)17-14(15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

ZIFGSQLZPHVOJR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC(=O)C2CCCCC2

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 4-Formyl-2-Methoxyphenyl Cyclohexanecarboxylate (CAS 588674-77-5)
  • Structural Difference : A formyl group at the 4-position of the phenyl ring.
2.1.2 Methyl Cyclohexanecarboxylate (CAS 4630-82-4)
  • Structural Difference : Lacks the methoxyphenyl group; instead, a methyl group is esterified to the cyclohexanecarboxylate.
  • Physicochemical Properties : Simpler structure results in lower molecular weight (142 g/mol vs. ~248 g/mol for 2-methoxyphenyl derivatives) and higher volatility, as evidenced by its gas chromatography retention time (RT: 9.84; KI: 1061) .
  • Toxicity: Methyl cyclohexanecarboxylate has a NOAEL (No Observed Adverse Effect Level) of 3568 mg/kg/day, suggesting low acute toxicity in rodent models .

Cyclohexenecarboxylate Derivatives

Compounds such as Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate () feature:

  • Key Differences : Introduction of an α,β-unsaturated ketone (2-oxocyclohexene) and bulky aromatic substituents (e.g., dichlorophenyl, naphthyl).
  • Synthesis : Prepared via Michael addition of ethyl acetoacetate to chalcones, followed by cyclization . This contrasts with the simpler esterification likely used for 2-methoxyphenyl cyclohexanecarboxylate.
  • Conformational Flexibility : Cyclohexene rings adopt envelope, screw-boat, or half-chair conformations, influencing steric interactions and crystal packing .

Functionalized Cyclohexanecarboxylates in Pharmaceuticals

  • Example : Methyl 2-(cyclohexanecarboxamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS 1396987-76-0) incorporates an amide linkage and thiophene core.
  • Biological Relevance : Such derivatives are intermediates in drug synthesis, leveraging the cyclohexane ring for conformational rigidity and the methoxy/ethoxy groups for metabolic resistance .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS Molecular Weight Key Substituents Synthesis Method NOAEL (mg/kg/day)
This compound - ~248 2-methoxyphenyl Esterification (assumed) Not reported
4-Formyl-2-methoxyphenyl cyclohexanecarboxylate 588674-77-5 - 4-formyl, 2-methoxyphenyl Esterification Discontinued
Methyl cyclohexanecarboxylate 4630-82-4 142 Methyl Direct esterification 3568
Ethyl 2-oxocyclohexanecarboxylate - 184 2-oxocyclohexene Michael addition Not reported

Table 2: Conformational Analysis of Cyclohexene Derivatives

Compound (Example) Cyclohexene Conformation Dihedral Angle (Aromatic Rings)
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate Half-chair (molecule B) 76.4° (4-fluorophenyl vs. 4-chlorophenyl)

Key Research Findings

Substituent Effects: The 2-methoxy group enhances solubility and may slow hydrolysis compared to non-substituted phenyl esters. In contrast, formyl or oxo groups increase reactivity but reduce commercial viability .

Toxicity Profile: Simpler esters like methyl cyclohexanecarboxylate exhibit low toxicity (NOAEL >3500 mg/kg/day), while complex derivatives (e.g., halogenated cyclohexenones) lack published data, necessitating further study .

Synthetic Complexity : Cyclohexenecarboxylates require multi-step syntheses (e.g., Michael addition), whereas 2-methoxyphenyl esters are likely synthesized via straightforward esterification .

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